molecular formula C8H14O3 B1426145 1-(1,3-Dioxolan-2-yl)-pentan-2-one CAS No. 60643-06-3

1-(1,3-Dioxolan-2-yl)-pentan-2-one

Cat. No.: B1426145
CAS No.: 60643-06-3
M. Wt: 158.19 g/mol
InChI Key: CDWNCNQZFVUYAP-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-pentan-2-one is an organic compound that features a 1,3-dioxolane ring attached to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-pentan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of efficient catalysts and continuous removal of by-products ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dioxolan-2-yl)-pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolanes.

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Dioxolan-2-yl)-pentan-2-one is unique due to its five-membered ring structure, which imparts distinct reactivity and stability compared to its six-membered analogs. Its ability to form stable intermediates makes it valuable in synthetic applications .

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-7(9)6-8-10-4-5-11-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWNCNQZFVUYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717603
Record name 1-(1,3-Dioxolan-2-yl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60643-06-3
Record name 1-(1,3-Dioxolan-2-yl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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